Technical Analysis of C18H21NO2 Benzamide Derivatives: Structural Isomerism, Synthesis, and Pharmacophore Mapping
Technical Analysis of C18H21NO2 Benzamide Derivatives: Structural Isomerism, Synthesis, and Pharmacophore Mapping
Executive Summary
The molecular formula C18H21NO2 represents a specific subset of benzamide derivatives characterized by a molecular weight of 283.36 g/mol . While often overshadowed by smaller, simpler benzamides, this chemical space is critical in drug discovery, particularly for ligands targeting dopamine receptors (D2/D3), histone deacetylases (HDACs), and sigma receptors.
This technical guide deconstructs the C18H21NO2 formula, analyzing its degree of unsaturation, structural isomerism, and synthetic pathways. We focus on two distinct structural archetypes to demonstrate the versatility of this scaffold:
-
Secondary Amides: N-[(4-tert-butylphenyl)methyl]-2-hydroxybenzamide (Salicylamide derivative).
-
Tertiary Amides: N,N-diethyl-3-methoxy-2-phenylbenzamide.
Part 1: Molecular Identity & Physicochemical Profile[1]
Elemental Analysis and Exact Mass
For high-resolution mass spectrometry (HRMS) validation, the exact mass must be calculated using the most abundant isotopes (
| Property | Value | Calculation / Notes |
| Molecular Formula | C | |
| Monoisotopic Mass | 283.1572 Da | Calculated: |
| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 283.37 g/mol | Weighted average of natural isotopes. |
| Degree of Unsaturation (DoU) | 9 |
Scientific Insight (DoU = 9): A DoU of 9 is structurally significant. It typically accommodates:
-
Two aromatic rings (4 DoU each
2 = 8). -
One amide carbonyl bond (1 DoU).
-
Total: 9. This confirms that C18H21NO2 benzamides generally consist of a bi-aryl system linked by an amide bond, with no additional rings or double bonds in the aliphatic chains.
Structural Isomerism
The formula C18H21NO2 allows for significant structural diversity. The placement of the oxygen atoms (amide carbonyl vs. ether/hydroxyl) and the nitrogen substitution pattern (secondary vs. tertiary) drastically alters pharmacological activity.
Figure 1: Structural divergence of C18H21NO2 isomers. The secondary amide preserves hydrogen bond donor capacity, while the tertiary amide maximizes lipophilicity.
Part 2: Synthetic Protocols
Retrosynthetic Analysis
To synthesize N-[(4-tert-butylphenyl)methyl]-2-hydroxybenzamide (Compound A), we employ a convergent synthesis strategy.
-
Bond Disconnection: Amide C-N bond.
-
Synthons: Salicylic acid derivative (Electrophile) + 4-tert-butylbenzylamine (Nucleophile).
Protocol: Amidation via Carbodiimide Coupling
Rationale: Direct reaction of salicylic acid with thionyl chloride (
Materials:
-
Salicylic Acid (1.0 eq)
-
4-tert-butylbenzylamine (1.1 eq)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) -
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Workflow:
-
Activation: Dissolve Salicylic Acid (10 mmol) in anhydrous DMF (20 mL) under
atmosphere. Add HOBt (12 mmol) and EDC HCl (12 mmol). Stir at C for 30 minutes.-
Mechanism:[7] EDC activates the carboxylic acid, forming an O-acylisourea intermediate. HOBt displaces this to form a more stable, less racemization-prone active ester.
-
-
Coupling: Add 4-tert-butylbenzylamine (11 mmol) and DIPEA (20 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup (Self-Validating Step):
-
Dilute with EtOAc (100 mL).
-
Wash with 1M HCl (removes unreacted amine and DIPEA).
-
Wash with Saturated
(removes unreacted acid and HOBt). -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (
).
Figure 2: Convergent synthesis pathway utilizing EDC/HOBt coupling to preserve the phenolic moiety.
Part 3: Characterization & Validation
Trustworthiness in chemical synthesis relies on multi-modal verification. For C18H21NO2, the following spectral signatures confirm identity.
Proton NMR ( H NMR) Expectations
Solvent:
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Amide NH | 8.5 – 9.5 | Broad Triplet | 1H | Characteristic amide proton (deshielded). |
| Phenolic OH | 10.0 – 12.0 | Broad Singlet | 1H | Intramolecular H-bond to carbonyl (if ortho). |
| Aromatic (Benzoyl) | 6.8 – 7.9 | Multiplets | 4H | Salicyl ring protons. |
| Aromatic (Benzyl) | 7.1 – 7.4 | Doublets (AA'BB') | 4H | 4-substituted phenyl ring. |
| Benzylic CH | 4.4 – 4.6 | Doublet | 2H | Couples with NH. |
| t-Butyl CH | 1.3 | Singlet | 9H | Intense singlet, diagnostic for the t-butyl group. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI).
-
Parent Ion:
m/z. -
Adducts: Sodium adduct
m/z is common in unpurified samples. -
Fragmentation: In MS/MS, expect cleavage of the amide bond.
-
Loss of tert-butylbenzyl amine fragment (
). -
Tropylium ion formation from the benzyl fragment (m/z 91 or substituted equivalent).
-
Part 4: Pharmacological Implications[5]
The C18H21NO2 scaffold is not merely a chemical curiosity; it aligns with established pharmacophores.
Dopamine D2/D3 Antagonism
Substituted benzamides (e.g., Sulpiride, Remoxipride) are classic antipsychotics. The C18H21NO2 variants, particularly those with lipophilic tails (like the tert-butyl group), show enhanced blood-brain barrier (BBB) permeability.
-
Mechanism: The amide nitrogen acts as a hydrogen bond donor to Serine residues in the binding pocket, while the aromatic rings engage in
- stacking with Phenylalanine residues (e.g., Phe198 in D2 receptors).
HDAC Inhibition
Benzamides with a "Zinc Binding Group" (ZBG) are potent Histone Deacetylase inhibitors.[7]
-
Note: While hydroxamic acids are stronger ZBGs, 2-amino or 2-hydroxy benzamides (like our Case Study A) exhibit isoform selectivity for HDAC1/2/3 due to the internal cavity of the enzyme accommodating the benzamide cap group.
References
-
PubChem. (n.d.).[4] N-[(4-tert-butylphenyl)methyl]-2-hydroxybenzamide (CID 25243579).[4] National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
-
Li, X., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.[8] Molecules, 19(1), 123-135. (Context for benzamide synthesis and crystallization). Retrieved from [Link]
-
Snieckus, V., et al. (2017). Reduction of Tertiary Benzamides to Benzaldehydes.[10] (Provides data on N,N-diethyl-2-phenyl-3-methoxybenzamide derivatives). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A one-step strategy for synthesizing N-formanilide via benzamide activation. Organic & Biomolecular Chemistry.[1][7][10][11] Retrieved from [Link]
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